molecular formula C24H38Br2N2 B1663751 1,1'-Diheptyl-4,4'-bipyridinium dibromide CAS No. 6159-05-3

1,1'-Diheptyl-4,4'-bipyridinium dibromide

Cat. No. B1663751
CAS RN: 6159-05-3
M. Wt: 514.4 g/mol
InChI Key: VRXAJMCFEOESJO-UHFFFAOYSA-L
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Patent
US06642222B2

Procedure details

4-Chloro-3-nitrobenzaldehyde (4.00 mg, 21.6 mmol) in CH2Cl2 (150 mL) at 23° C. was treated with water (50 mL) and N, N′-diheptyl-4,4′-bipyridinium dibromide (220 mg, 10 mg/mmol of substrate). The biphasic mixture was cooled to 5° C. and treated with a solution of sodium dithionite (15.0 g, 86.0 mmol) and K2CO3 (13.4 g, 87.0 mmol) in water (45 mL). The cooling bath was removed and the biphasic mixture stirred vigorously at 23° C. for 4 hours. The mixture was partitioned between additonal CH2Cl2 (75 mL) and water (50 mL) and the aqueous layer was extracted with CH2Cl2 (75 mL). The organic portions were washed with brine (75 mL) and dried (Na2SO4). The residue was treated with ethyl acetate (25 mL) and silica gel (75 g) and the suspension was filtered through a small pad of Celite, rinsing with 10% ethyl acetate/CH2Cl2 (15 mL). The filtrate was concentrated to provide the title compound as an off-yellow powder (3.44 g, 22%).
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.O.[Br-].[Br-].C([N+]1C=CC(C2C=C[N+](CCCCCCC)=CC=2)=CC=1)CCCCCC>[NH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[Cl:1])[CH:6]=[O:7] |f:1.2.3,4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
4 mg
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
220 mg
Type
catalyst
Smiles
[Br-].[Br-].C(CCCCCC)[N+]1=CC=C(C=C1)C1=CC=[N+](C=C1)CCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
13.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the biphasic mixture stirred vigorously at 23° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between additonal CH2Cl2 (75 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (75 mL)
WASH
Type
WASH
Details
The organic portions were washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate (25 mL) and silica gel (75 g)
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a small pad of Celite
WASH
Type
WASH
Details
rinsing with 10% ethyl acetate/CH2Cl2 (15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C=O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.